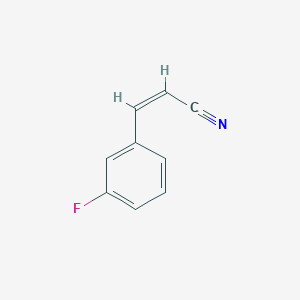

(Z)-3-(3-fluorophenyl)prop-2-enenitrile

説明

(Z)-3-(3-Fluorophenyl)prop-2-enenitrile is an α,β-unsaturated nitrile featuring a fluorinated aromatic substituent. The compound belongs to the acrylonitrile family, characterized by a conjugated double bond between the α- and β-carbons and a nitrile (-CN) group. The Z-configuration denotes that the fluorophenyl and nitrile groups are on the same side of the double bond, influencing its stereoelectronic properties. The 3-fluorophenyl substituent introduces electron-withdrawing effects due to fluorine’s electronegativity, which modulates the compound’s reactivity, solubility, and intermolecular interactions.

特性

CAS番号 |

115665-80-0 |

|---|---|

分子式 |

C9H6FN |

分子量 |

147.15 g/mol |

IUPAC名 |

(Z)-3-(3-fluorophenyl)prop-2-enenitrile |

InChI |

InChI=1S/C9H6FN/c10-9-5-1-3-8(7-9)4-2-6-11/h1-5,7H/b4-2- |

InChIキー |

LZCORSHIMPJAAK-RQOWECAXSA-N |

SMILES |

C1=CC(=CC(=C1)F)C=CC#N |

異性体SMILES |

C1=CC(=CC(=C1)F)/C=C\C#N |

正規SMILES |

C1=CC(=CC(=C1)F)C=CC#N |

同義語 |

2-Propenenitrile,3-(3-fluorophenyl)-,(Z)-(9CI) |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3-fluorophenyl)acrylonitrile typically involves the reaction of 3-fluorobenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired acrylonitrile derivative.

Industrial Production Methods

Industrial production of (Z)-3-(3-fluorophenyl)acrylonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

化学反応の分析

Types of Reactions

(Z)-3-(3-fluorophenyl)acrylonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Primary amines.

Substitution: Various substituted phenyl derivatives.

科学的研究の応用

(Z)-3-(3-fluorophenyl)acrylonitrile has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential as a pharmaceutical intermediate.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of (Z)-3-(3-fluorophenyl)acrylonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the fluorine atom can influence the compound’s electronic properties and reactivity. These interactions can affect biological pathways and molecular targets, leading to potential therapeutic effects.

類似化合物との比較

Substituent Effects on Electronic Properties

The electronic properties of α,β-unsaturated nitriles are highly dependent on substituent identity and position. Below is a comparative analysis of key derivatives:

Key Observations :

- Electron-withdrawing groups (e.g., -F, -Cl, -NO₂) lower LUMO energy, enhancing electron-accepting capacity .

- Electron-donating groups (e.g., -NMe₂, -OMe) raise HOMO energy, improving hole-transport properties .

- The 3-fluorophenyl group in the target compound provides a balance between moderate electron withdrawal and steric accessibility compared to bulkier substituents.

Structural and Packing Behavior

Crystal packing and intermolecular interactions are critical for solid-state applications:

Key Observations :

- Fluorine’s small size and electronegativity enable weak interactions (e.g., C-F···H), but these are less robust than π-π stacking observed in diphenylamino derivatives .

- Bulky substituents (e.g., naphthyl) disrupt packing efficiency, whereas planar groups (e.g., pyridine) enhance crystallinity .

Optical and Solvent-Dependent Properties

Optical behavior is influenced by solvent polarity and substituent electronic effects:

Key Observations :

- Fluorinated derivatives exhibit blue-shifted absorption compared to nitro- or amino-substituted analogs due to reduced conjugation disruption .

- Solvent polarity significantly affects fluorescence quantum yield; non-polar solvents stabilize planar conformations, enhancing emission .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。